molecular formula C22H25NO3Si B14393908 N-Butyl-1,1,1-triphenoxysilanamine CAS No. 87498-98-4

N-Butyl-1,1,1-triphenoxysilanamine

Cat. No.: B14393908
CAS No.: 87498-98-4
M. Wt: 379.5 g/mol
InChI Key: XJFMRHPNXKDRHN-UHFFFAOYSA-N
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Description

N-Butyl-1,1,1-triphenoxysilanamine is a silicon-based amine compound characterized by a central silicon atom bonded to a butyl group and three phenoxy substituents. The phenoxy groups may enhance stability and influence reactivity, while the butyl chain could modulate solubility and interaction with organic matrices .

Properties

CAS No.

87498-98-4

Molecular Formula

C22H25NO3Si

Molecular Weight

379.5 g/mol

IUPAC Name

N-triphenoxysilylbutan-1-amine

InChI

InChI=1S/C22H25NO3Si/c1-2-3-19-23-27(24-20-13-7-4-8-14-20,25-21-15-9-5-10-16-21)26-22-17-11-6-12-18-22/h4-18,23H,2-3,19H2,1H3

InChI Key

XJFMRHPNXKDRHN-UHFFFAOYSA-N

Canonical SMILES

CCCCN[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1,1,1-triphenoxysilanamine typically involves the reaction of triphenoxysilane with butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1,1,1-triphenoxysilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Butyl-1,1,1-triphenoxysilanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Butyl-1,1,1-triphenoxysilanamine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex molecular structures. These interactions can influence various biochemical pathways, making the compound a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-Tritylethane-1,2-diamine (): This carbon-based compound contains a trityl (triphenylmethyl) group and a diamine backbone. Unlike N-butyl-1,1,1-triphenoxysilanamine, it lacks silicon and phenoxy groups but shares aromatic substituents.

3,4-Bis(pyrazolyl)-N-butyl-1,8-naphthalimide (): This naphthalimide derivative features an N-butyl group and pyrazolyl substituents. While structurally distinct from the silanamine, its N-butyl chain and aromatic systems highlight the role of alkyl groups in tuning solubility and photochromic fluorescence properties. The silanamine’s phenoxy groups may offer similar steric and electronic effects but with silicon-mediated reactivity .

n-Butylamine (): A simple primary amine with a linear butyl chain. Compared to the silanamine, it lacks aromatic and silicon components, resulting in higher volatility and acute toxicity. The silanamine’s phenoxy groups likely reduce volatility and alter environmental persistence .

Table 1: Structural and Functional Group Comparison
Compound Key Functional Groups Key Structural Features
This compound Silanamine, phenoxy, butyl Silicon center, aromatic ethers
N-Tritylethane-1,2-diamine Trityl, diamine Carbon backbone, bulky aromatics
3,4-Bis(pyrazolyl)-N-butyl-naphthalimide Naphthalimide, pyrazolyl, butyl Planar aromatic core, N-heterocycles
n-Butylamine Primary amine, butyl Linear alkyl chain

Physical and Chemical Properties

Solubility and Solvent Effects:

  • The naphthalimide derivatives () exhibit solvent-dependent fluorescence, with polar solvents causing red shifts. The silanamine’s phenoxy groups may similarly enhance solubility in polar aprotic solvents, while the butyl chain improves compatibility with organic phases .

Thermal Stability:

  • Silicon-based compounds often exhibit higher thermal stability than carbon analogues. The silanamine’s Si-N and Si-O bonds may confer resistance to decomposition compared to N-tritylethane-1,2-diamine .

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